molecular formula C33H39ClN8O6 B1375634 Bz-Pro-Phe-Arg-Pna hydrochloride CAS No. 59188-28-2

Bz-Pro-Phe-Arg-Pna hydrochloride

Cat. No.: B1375634
CAS No.: 59188-28-2
M. Wt: 679.2 g/mol
InChI Key: OGYWLWIIQPDFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bz-Pro-Phe-Arg-Pna hydrochloride, also known as N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride, is a chromogenic protease substrate . It is used as a substrate for plasma kallikrein, cruzipain, and trypsin .


Molecular Structure Analysis

The molecular formula of this compound is C₃₃H₃₉ClN₈O₆ . Its molecular weight is 679.18 .


Chemical Reactions Analysis

This compound acts as a substrate for various enzymes including thrombin, trypsin, and papain . It undergoes hydrolysis by cruzipain, a major cysteine proteinase from Trypanosoma cruzi .


Physical and Chemical Properties Analysis

This compound is a powder that is soluble in methanol . It should be stored at temperatures below -15°C .

Scientific Research Applications

Synthesis and Enzyme Specificity

  • Synthesis and Enzyme Interaction : A study by Takada et al. (1980) focused on the synthesis of Bz-Phe-Val-Arg-pNA and its specificity towards thrombin-like enzymes. This research highlighted the importance of the modification at the Phe residue, affecting the interaction with enzymes like thrombin (Takada et al., 1980).

Kinetics and Hydrolysis

  • Steady-State Kinetics of Enzyme-Catalyzed Hydrolysis : Christensen and Ipsen (1979) investigated the steady-state kinetics of plasmin and trypsin-catalyzed hydrolysis of several tripeptide-p-nitroanilides, including Bz-L-Phe-Val-Arg-pNA, providing insights into the enzymatic processes and their dependencies on factors like pH (Christensen & Ipsen, 1979).

Protease Specificity

  • Serine Protease Specificity : Research by Le and Nu (1977) delved into the specificity of serine proteases for peptide chromogenic substrates, including Bz-Pro-Phe-Arg-pNA. This study contributes to understanding the specificity and sensitivity of various enzymes towards different substrates (Le & Nu, 1977).

Adsorption Studies

  • Adsorption on Platinum Electrodes : Arwin, Lundström, and Palmqvist (1984) explored the adsorption of Bz-Phe-Val-Arg-pNA on platinum electrodes, using measurements like electrode capacitance to determine peptide coverage, offering insights into the interactions between peptides and metal surfaces (Arwin, Lundström, & Palmqvist, 1984).

Cathepsin B Specificity

  • Characterization of Cathepsin B Specificity : The study by Hasnain et al. (1993) characterized cathepsin B specificity by examining the pH dependence of cathepsin B-catalyzed hydrolysis and the role of specific amino acids in substrate binding and transition state stabilization, contributing to the understanding of enzyme-substrate interactions (Hasnain et al., 1993).

Mechanism of Action

Target of Action

The primary targets of Bz-Pro-Phe-Arg-Pna hydrochloride are plasma kallikrein, cruzipain, and trypsin . These are proteases, enzymes that break down proteins and peptides. Plasma kallikrein is involved in blood clotting, inflammation, and blood pressure regulation. Cruzipain is a major cysteine protease from Trypanosoma cruzi, the parasite that causes Chagas disease. Trypsin is a serine protease that plays a key role in digestion.

Mode of Action

This compound acts as a chromogenic substrate for these proteases . A chromogenic substrate is a type of substrate which, after enzymatic reaction, produces a chromophore that can be detected and quantified by colorimetric methods. In this case, the compound is cleaved by the target enzymes, leading to a change in color that indicates the presence and activity of the enzymes.

Biochemical Pathways

The compound is involved in the biochemical pathways of protein degradation and peptide hydrolysis . By acting as a substrate for specific proteases, it can help to map the activity of these enzymes and their role in various biological processes. For example, the hydrolysis of synthetic peptides by cruzipain provides evidence for self-processing and the possibility of more specific substrates for the enzyme .

Pharmacokinetics

The compound is soluble in methanol .

Result of Action

The hydrolysis of this compound by target enzymes leads to the release of a chromophore, resulting in a color change. This can be used to quantify the activity of the enzymes, providing valuable information about their role in various biological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other substances that can interact with the compound or the target enzymes. The compound is stable at temperatures below -15°C .

Biochemical Analysis

Biochemical Properties

Bz-Pro-Phe-Arg-Pna hydrochloride plays a crucial role in biochemical reactions by acting as a substrate for serine proteases and trypsin. When these enzymes cleave the peptide bond in this compound, they release p-nitroaniline, which can be quantitatively measured due to its chromogenic properties . This interaction allows researchers to monitor enzyme activity and kinetics. The compound’s interaction with plasma kallikrein, cruzipain, and trypsin is essential for understanding various physiological and pathological processes .

Cellular Effects

This compound influences various cellular processes by serving as a diagnostic marker for protease activity. In cells, the compound is cleaved by proteases, leading to the release of p-nitroaniline, which can be detected and measured . This process helps in studying cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with specific proteases makes it a valuable tool for investigating cellular functions and responses to different stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with proteases. The compound’s peptide bond is cleaved by enzymes such as plasma kallikrein, cruzipain, and trypsin, resulting in the release of p-nitroaniline . This cleavage event is crucial for enzyme activity assays and provides insights into enzyme kinetics and specificity. The chromogenic nature of the released p-nitroaniline allows for easy detection and quantification of enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures (e.g., -20°C), but its activity may decrease over extended periods . Long-term studies have shown that the compound retains its ability to serve as a substrate for proteases, although some degradation may occur . Researchers must consider these temporal effects when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively serves as a substrate for protease activity assays without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions . It is essential to optimize the dosage to achieve accurate and reliable results while minimizing any negative impact on the animal models.

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity. The compound interacts with enzymes such as plasma kallikrein, cruzipain, and trypsin, leading to the cleavage of its peptide bond and the release of p-nitroaniline . This interaction is crucial for studying metabolic flux and metabolite levels in various biological systems. The compound’s role in these pathways provides valuable insights into enzyme function and regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical assays and experiments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with proteases and subsequent cleavage events. Studying the subcellular localization of this compound provides insights into its role in cellular processes and enzyme activity .

Properties

IUPAC Name

1-benzoyl-N-[1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N8O6.ClH/c34-33(35)36-19-7-13-26(29(42)37-24-15-17-25(18-16-24)41(46)47)38-30(43)27(21-22-9-3-1-4-10-22)39-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23;/h1-6,9-12,15-18,26-28H,7-8,13-14,19-21H2,(H,37,42)(H,38,43)(H,39,44)(H4,34,35,36);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYWLWIIQPDFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39ClN8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585085
Record name 1-Benzoylprolylphenylalanyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

679.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59188-28-2
Record name 1-Benzoylprolylphenylalanyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bz-Pro-Phe-Arg-Pna hydrochloride
Reactant of Route 2
Reactant of Route 2
Bz-Pro-Phe-Arg-Pna hydrochloride
Reactant of Route 3
Reactant of Route 3
Bz-Pro-Phe-Arg-Pna hydrochloride
Reactant of Route 4
Reactant of Route 4
Bz-Pro-Phe-Arg-Pna hydrochloride
Reactant of Route 5
Reactant of Route 5
Bz-Pro-Phe-Arg-Pna hydrochloride
Reactant of Route 6
Bz-Pro-Phe-Arg-Pna hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.